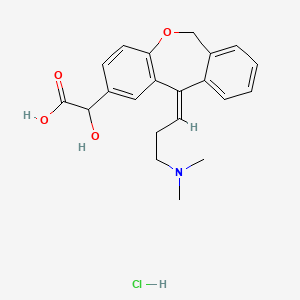

alpha-Hydroxy olopatadine

Description

Significance within Pharmaceutical Metabolism and Impurity Profiling Research

The study of metabolites and impurities is a critical aspect of drug development and regulatory assessment. For any pharmaceutical product, impurities can arise during the manufacturing process and storage. veeprho.com Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have stringent limits on impurity levels to ensure the safety and efficacy of medications. veeprho.com

Alpha-hydroxy olopatadine (B1677272) is classified as an impurity of olopatadine. veeprho.com Its presence and stability are of interest in the quality control of olopatadine formulations. For instance, studies have shown that while other degradation products of olopatadine may increase with certain sterilization methods like heating, the alpha-hydroxy olopatadine impurity remains stable over time and with different sterilization techniques. scispace.comresearchgate.net This stability makes it a key compound to monitor during the manufacturing and shelf-life of olopatadine products. Analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS), are utilized to detect and quantify such impurities to ensure they remain within safe limits. veeprho.com

Overview of Olopatadine's Metabolic Landscape and Identified Metabolites

Olopatadine undergoes limited metabolism in the body. nih.govdrugbank.com Following oral administration, approximately 60-70% of the dose is recovered in the urine as the unchanged parent drug. hres.caeuropa.eufda.gov However, several metabolites have been identified in human plasma and urine. nih.govdrugbank.com The two major metabolites are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). novartis.comnih.gov

The formation of these metabolites is catalyzed by different enzyme systems. N-desmethyl olopatadine is primarily formed through the action of the cytochrome P-450 isozyme 3A4 (CYP3A4). novartis.comnih.gov On the other hand, the formation of olopatadine N-oxide is mainly catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. drugbank.comnih.govfda.gov In plasma, these metabolites are found at low concentrations. hres.caeuropa.eu

While N-desmethyl olopatadine and olopatadine N-oxide are the most prominently cited metabolites, research indicates the existence of at least six circulating metabolites in human plasma after oral doses. nih.govdrugbank.com this compound is recognized as one of these related compounds. veeprho.com

Identified Metabolites of Olopatadine

| Metabolite Name | Alternative Name | Key Forming Enzyme(s) |

|---|---|---|

| N-desmethyl olopatadine | M1 | CYP3A4 novartis.comnih.gov |

| Olopatadine N-oxide | M3 | FMO1, FMO3 drugbank.comnih.govfda.gov |

Rationale for Dedicated Mechanistic Investigation of this compound

The dedicated investigation of this compound is driven by its role as a significant impurity and its potential implications for product quality and safety. veeprho.com Understanding the pathways through which it is formed is crucial for controlling its levels in the final drug product.

One key area of investigation is its stability during manufacturing processes. Studies comparing different sterilization methods for olopatadine eye drops found that heat sterilization increased the levels of other degradation products, but not this compound. researchgate.netresearchgate.net This suggests a different formation mechanism or greater stability under thermal stress compared to other impurities.

Furthermore, forced degradation studies, which subject the drug to harsh conditions like oxidation and light, help to identify potential degradation pathways. researchgate.net Olopatadine shows significant degradation under oxidative conditions, with olopatadine related compound B being a major degradation product. researchgate.net The distinct behavior of this compound under these stress conditions warrants a specific mechanistic investigation to understand its formation and ensure that manufacturing and storage conditions are optimized to minimize its presence. veeprho.comresearchgate.net Such studies are essential for developing robust manufacturing processes and ensuring the consistent quality of olopatadine formulations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGXVLFDZCQQA-LIUCOPNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857809 | |

| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331668-21-3 | |

| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Aspects of Alpha Hydroxy Olopatadine Formation

Formation during Chemical Synthesis and Degradation Pathways

The presence of alpha-hydroxy olopatadine (B1677272) as an impurity is primarily linked to the chemical synthesis process and the stability of olopatadine under specific conditions.

Impurities in active pharmaceutical ingredients like olopatadine can arise from starting materials, reagents, or as byproducts formed during the manufacturing process. daicelpharmastandards.com It has been suggested that alpha-hydroxy olopatadine can be formed as a result of the hydrolysis of an ester intermediate during certain synthetic routes. Its formation can reportedly be minimized through measures like azeotropic drying.

The significance of this compound as an impurity is underscored by its inclusion in the United States Pharmacopeia (USP). google.com To facilitate its monitoring and control, specific chemical synthesis routes for preparing this compound as a reference standard have been developed and patented. google.com These methods typically involve a multi-step process starting with a protected hydroxylated Isoxepac derivative, followed by a Wittig reaction and subsequent deprotection. google.com

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Olopatadine has been subjected to various stress conditions, including heat, light, oxidation, and hydrolysis across a range of pH values. colab.wsturkjps.orgmedcraveonline.com

Interestingly, multiple degradation studies have shown that the this compound impurity is remarkably stable under several stress conditions, particularly heat sterilization. researchgate.netcolab.wsscispace.comresearchgate.net In one study, while the content of other impurities like olopatadine related compound B increased significantly upon heat sterilization, the level of this compound remained stable over time. colab.wsscispace.comresearchgate.net This finding suggests that this compound is not a typical degradation product under thermal or oxidative stress. Olopatadine itself shows susceptibility to degradation under oxidative, photolytic, acidic, and basic conditions. colab.wsmedcraveonline.com

| Stress Condition | Effect on Olopatadine | Formation/Stability of this compound | Reference |

|---|---|---|---|

| Heat/Thermal | Degradation observed, especially in solution | Reported to be stable, not a major degradation product | colab.wsscispace.comresearchgate.netresearchgate.net |

| Oxidative (e.g., H₂O₂) | Strong degradation observed | Not identified as a major degradation product | colab.wsscispace.com |

| Photolytic | Moderate to strong degradation observed | Not identified as a major degradation product | colab.wsmedcraveonline.com |

| Acidic Hydrolysis | Degradation observed | Not identified as a major degradation product | colab.wsmedcraveonline.com |

| Basic Hydrolysis | Degradation observed | Not identified as a major degradation product | colab.wsmedcraveonline.com |

Influence of Environmental Factors on Formation (e.g., heat, oxidative stress)

The formation of this compound is not significantly influenced by environmental factors such as heat and oxidative stress acting on the parent compound, olopatadine. Research from forced degradation and stability studies indicates that this compound is a stable impurity, likely formed during the synthesis of olopatadine, rather than a degradation product that forms under thermal or oxidative pressure. scispace.comcolab.ws

Influence of Heat (Thermal Stress)

Studies investigating the stability of olopatadine under thermal stress have shown varied results depending on the physical state of the compound, but consistently demonstrate that heat does not promote the formation of this compound.

Forced degradation studies on solid olopatadine hydrochloride found it to be stable under thermal conditions. nih.govresearchgate.net In one particular study, no degradation was observed when the solid drug was subjected to thermal stress for ten days. nih.govresearchgate.netjournalagent.comepa.gov

However, research on olopatadine eye drop solutions, which represents a more common formulation, reveals that heat can induce the degradation of olopatadine, though not into this compound. A study comparing different sterilization methods for olopatadine eye drops found that sterilization by heating led to a significant increase in the total amount of impurities and a notable increase in a specific degradation product, olopatadine related compound B (the N-oxide). scispace.comcolab.wsresearchgate.net Crucially, the concentration of the this compound impurity remained stable throughout the study, irrespective of the sterilization method (heating or filtration) or aging. scispace.comcolab.wsresearchgate.netresearchgate.netresearchgate.net

| Condition | This compound (%) | Olopatadine Related Compound B (%) | Total Impurities (%) |

|---|---|---|---|

| Unsterilized | Stable/Not specified | <0.005 | 0.13 |

| Sterilized by Filtration (with aging) | Stable | Up to 0.011 | Up to 0.39 |

| Sterilized by Heating | Stable | Up to 0.044 | Up to 0.49 |

Influence of Oxidative Stress

The role of oxidative stress in the degradation of olopatadine has yielded somewhat conflicting results in the literature, yet none of the studies indicate that it leads to the formation of this compound.

Several forced degradation studies concluded that olopatadine was stable and showed no degradation when subjected to oxidative conditions, typically using hydrogen peroxide. nih.govresearchgate.netjournalagent.comepa.gov

In contrast, other investigations have reported that olopatadine undergoes significant degradation under oxidative stress. scispace.comcolab.wsdoaj.org In these cases, the primary degradation product identified was olopatadine related compound B (N-oxide), which is formed through an oxidation pathway. scispace.comcolab.ws These studies did not report the formation of this compound as a result of oxidative stress.

Pharmacological Profile and Mechanistic Contributions of Alpha Hydroxy Olopatadine

Receptor Binding and Ligand-Target Interactions

In Vitro Histamine (B1213489) H1 Receptor Affinity and Selectivity Profiling

Alpha-hydroxy olopatadine (B1677272) is identified as a selective antagonist of the histamine H1 receptor. scbt.com Its chemical structure includes a hydroxyl group which is suggested to enhance hydrogen bonding with the receptor, thereby influencing the receptor's conformational changes and subsequent signaling pathways. scbt.com The parent compound, olopatadine, demonstrates high selectivity for the H1 receptor. nih.gov It has a significantly lower affinity for H2 and H3 receptors, making it a highly selective H1 antagonist. nih.gov Olopatadine's binding affinity (Ki) for the histamine H1 receptor is approximately in the range of 30 to 50 nM. google.com It is also reported to have negligible effects on other receptors such as alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin (B10506) receptors. drugbank.compediatriconcall.com

Interactive Data Table: Receptor Binding Affinities of Olopatadine

| Compound | H1 Ki (nM) | H2 Ki (µM) | H3 Ki (µM) | Selectivity (H1 vs H2/H3) |

|---|---|---|---|---|

| Olopatadine | 41.1 | 43.4 | 171.7 | >1,000-fold |

Comparison of Binding Kinetics and Efficacy with Olopatadine in Mechanistic Assays

Alpha-hydroxy olopatadine is described as having distinct kinetic properties that contribute to a rapid onset of action. scbt.com The presence of a hydroxyl group can alter the binding affinity and reaction kinetics, leading to unique interaction profiles with the histamine H1 receptor. scbt.com

The parent compound, olopatadine, exhibits noncompetitive antagonism of the histamine H1 receptor. nih.gov This is a distinguishing feature among antihistamines and is considered critical to its potent effects. nih.gov The specific geometry around the double bond in the dimethylaminopropylidene group of olopatadine is crucial for this noncompetitive property. nih.gov It has been suggested that the protonated amine group in this moiety of olopatadine forms an ionic bond with a specific glutamic acid residue (Glu 181) in the second extracellular loop of the H1 receptor. nih.gov

Exploration of Other Potential Receptor or Enzyme Interactions

While this compound is primarily characterized as a histamine H1 receptor antagonist, its parent compound, olopatadine, has been shown to have negligible effects on several other receptors. scbt.com These include alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin receptors. drugbank.compediatriconcall.com Furthermore, olopatadine did not significantly affect the action potential duration in isolated guinea pig ventricular myocytes, myocardium, and human ether-a-go-go-related gene (hERG) channels, suggesting a low potential for certain cardiac-related side effects. jst.go.jp Olopatadine also did not inhibit the in vitro metabolism of major cytochrome P450 (CYP) enzymes. fda.gov

Cell-Based Functional Assays and Signaling Pathway Modulation

Investigation of Antihistaminic Effects in Cellular Models (e.g., mast cell stabilization, histamine release inhibition)

Olopatadine, the parent compound of this compound, is well-documented for its dual mechanism of action, acting as both a histamine H1 antagonist and a mast cell stabilizer. novartis.comnih.gov In vitro studies have shown that olopatadine can stabilize human conjunctival mast cells and rodent basophils, inhibiting the immunologically-stimulated release of histamine. novartis.comresearchgate.net It has demonstrated a dose-dependent inhibition of histamine release from rat basophilic leukemia cells and human conjunctival mast cells. drugbank.com This mast cell stabilizing property prevents the degranulation and release of various pro-inflammatory mediators. researchgate.net

Assessment of Modulation of Inflammatory Mediators and Cytokines in Cell Culture

Beyond its antihistaminic and mast cell stabilizing effects, olopatadine has been shown to modulate the release of other inflammatory mediators. It inhibits the release of pro-inflammatory mediators such as tryptase and prostaglandin (B15479496) D2 from mast cells. Olopatadine also possesses inhibitory effects on the release of inflammatory lipid mediators like leukotriene and thromboxane (B8750289) from human polymorphonuclear leukocytes and eosinophils. jst.go.jpnih.gov Furthermore, it has been shown to prevent histamine-induced inflammatory cytokine production by human conjunctival epithelial cells. novartis.com Olopatadine was also found to be a potent antagonist of histamine-stimulated phosphoinositide (PI) turnover in cultured human conjunctival epithelial cells. nih.gov

Potential Impact on Parent Compound Metabolism and Activity

Investigation of this compound as an Inhibitor or Inducer of Drug-Metabolizing Enzymes

There is no direct scientific evidence available from in vitro or in vivo studies that specifically investigates this compound as an inhibitor or inducer of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) isoenzymes.

Studies on the parent compound, olopatadine, have consistently shown that it is unlikely to cause clinically significant drug-drug interactions mediated by CYP enzymes. novartis.comnih.govfda.gov In vitro studies have demonstrated that olopatadine does not inhibit the metabolic activity of major CYP isoenzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4, even at concentrations significantly higher than those achieved in clinical use. novartis.comfda.gov The metabolism of olopatadine itself is considered a minor elimination pathway, with the drug being predominantly excreted unchanged in the urine. fda.govmedsafe.govt.nz The primary metabolites that have been studied for their effects on these enzymes are N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3). nih.gov Research has confirmed that neither olopatadine nor its N-monodemethyl metabolite (M1) act as inhibitors for P450 activities. nih.govresearchgate.net

One vendor of chemical standards describes this compound as an α-hydroxy acid metabolite and makes a statement that "This drug has been shown to inhibit the metabolism of olopatadine in humans," however, it is ambiguous whether "this drug" refers to olopatadine itself or the alpha-hydroxy metabolite. biosynth.com Without dedicated studies on this compound, its potential to inhibit or induce drug-metabolizing enzymes remains unknown.

Contribution to the Overall Pharmacological Profile of Olopatadine (e.g., active metabolite concept)

The primary pharmacological activity of olopatadine is attributed to the parent molecule, which acts as a selective histamine H1-receptor antagonist and a mast cell stabilizer. nih.govwikipedia.org Among its metabolites, only N-desmethyl olopatadine has been identified as a "minor active metabolite," although its plasma concentrations are typically non-quantifiable after ocular administration of olopatadine. nih.gov Studies on the metabolism of radiolabeled olopatadine in animals identified various metabolites, including C⁸-hydroxyl-olopatadine, but did not provide any information on its pharmacological activity. researchgate.net

This compound is listed as a specific impurity in olopatadine hydrochloride formulations. veeprho.com Its stability has been noted in studies analyzing the degradation products of olopatadine eye drops under different sterilization methods, where it was found to remain stable. researchgate.net However, its presence as an impurity does not imply pharmacological activity. Without further research to characterize its potential antihistaminic or mast cell-stabilizing effects, its contribution to the therapeutic action of olopatadine is considered negligible.

Synthetic Approaches and Derivatization Strategies for Research Applications

Total Synthesis of alpha-Hydroxy olopatadine (B1677272) for Research Standards and Probes

The availability of pure alpha-Hydroxy olopatadine is essential for its use as a reference standard in the quality control of olopatadine production and for pharmacological research. axios-research.comaxios-research.com While often obtained through chromatographic separation from olopatadine synthesis mixtures, targeted total synthesis methods have been developed to provide a reliable source of this compound. google.com

The synthesis of this compound requires precise control over stereochemistry, particularly concerning the geometry of the exocyclic double bond. Methodologies developed for the parent drug, olopatadine, often serve as a foundation for its derivatives.

A key challenge in the synthesis is achieving the desired (Z)-isomer, which is the active configuration of olopatadine. researchgate.netgoogle.com Synthetic strategies have employed several key reactions to control this stereoselectivity:

Wittig Reaction : This is a foundational method used in the synthesis of olopatadine and its derivatives. google.comnih.gov The reaction between a ketone precursor, such as o-hydroxyl Isoxepac (after protection of the hydroxyl group), and a phosphonium (B103445) ylide like [3-(dimethylamino)propyl]triphenylphosphine bromide hydrobromide can generate the characteristic dibenz[b,e]oxepine skeleton with the required side chain. google.com Studies on olopatadine synthesis have shown that the stereoselectivity of the Wittig reaction can be influenced by the choice of phosphonium salt anion and the cation in the base used for ylide generation. nih.gov It has been noted that this compound can be formed as a byproduct during the Wittig reaction in the main synthesis of olopatadine. scispace.com

Palladium-Catalyzed Cyclizations : More advanced, stereospecific routes developed for olopatadine utilize palladium-catalyzed reactions. These include intramolecular Heck cyclizations and Sonogashira couplings, which can offer high stereoselectivity in forming the seven-membered ring and establishing the Z-isomer geometry with high yield. researchgate.netnih.gov These powerful C-C bond-forming reactions could be adapted for the synthesis of this compound by using appropriately substituted starting materials.

A reported synthetic method for this compound focuses on a practical, multi-step approach starting from o-hydroxyl Isoxepac. google.com The optimization of this pathway involves protecting the phenolic hydroxyl group, performing the key olefination reaction, and subsequent deprotection.

The process can be summarized in three main stages:

Protection : The hydroxyl group of the starting material, o-hydroxyl Isoxepac, is protected to prevent interference in subsequent steps.

Wittig Reaction : The protected intermediate undergoes a Wittig reaction to introduce the dimethylaminopropylidene side chain.

Deprotection : The protecting group is removed to yield the final this compound. google.com

A specific example of this synthesis is detailed in the following table, outlining the reaction from a protected intermediate to the final product. google.com

| Step | Reaction | Reagents and Conditions | Yield | Product Purity (HPLC) |

| 1 | Preparation of (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydro-dibenzo[b,e]oxepin-2-benzyloxy-2-acetic acid | Protected o-hydroxyl Isoxepac, [3-(dimethylamino)propyl]triphenylphosphine bromide hydrobromide, Acetone water (8:1) for recrystallization. | ~72.8% | ≥96.0% |

| 2 | Preparation of (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydro-dibenzo[b,e]oxepin-2-hydroxyl-2-acetic acid | Product from Step 1, Column chromatography purification. | ~14.3% | Not specified |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying drug metabolism, distribution, and mechanism of action. invivochem.com The synthesis of labeled this compound allows researchers to trace its metabolic fate and quantify its presence in biological systems with high precision. invivochem.comnih.gov

The introduction of stable or radioactive isotopes into the molecular structure of this compound can be achieved by modifying its synthetic route to incorporate labeled precursors.

Deuterium (D or ²H) Labeling : Deuteration is a common strategy to alter metabolic profiles or to serve as an internal standard in mass spectrometry. nih.govmedchemexpress.com For instance, a synthetic approach for olopatadine-d6 (B12401662) was developed using the inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate. researchgate.net This avoids the use of more expensive precursors like dimethylamine-d6. A similar strategy could be applied to the synthesis of this compound to produce a deuterated version for metabolic studies.

Carbon-14 (¹⁴C) Labeling : ¹⁴C is a radioactive isotope used extensively in absorption, distribution, metabolism, and excretion (ADME) studies. Studies on the parent compound, olopatadine, have utilized [¹⁴C]olopatadine to track its metabolic profile in plasma. seqirus.com To synthesize ¹⁴C-labeled this compound, a carbon atom in a strategic position, such as in the acetic acid side chain or the dibenzoxepine core, would be replaced with its ¹⁴C counterpart during the synthesis.

Tritium (B154650) (³H) Labeling : Tritium is another radioisotope used for labeling. DL-[³H]alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid is an example of a tritiated compound used in neurochemical research, highlighting the application of tritium labeling in studying receptor binding. googleapis.com A similar approach could be used to prepare [³H]-alpha-Hydroxy olopatadine for receptor binding assays or metabolic studies.

Labeled this compound serves critical functions in preclinical research, particularly in understanding its biochemical interactions and fate.

Metabolic Pathway Elucidation : The metabolism of olopatadine is primarily catalyzed by cytochrome P450 (P450) enzymes and flavin-containing monooxygenases (FMO). nih.govresearchgate.net Using isotopically labeled this compound in in vitro systems, such as human liver microsomes, allows for the unambiguous identification and quantification of its subsequent metabolites. This helps distinguish between endogenous and exogenous compounds and reconstruct metabolic pathways with greater accuracy. invivochem.com

Pharmacokinetic and Distribution Tracking : Isotope labels enable the non-invasive tracking of a compound's distribution, transformation, and clearance in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). invivochem.com For example, deuterating a drug at a known site of metabolism can slow down its breakdown by enzymes like aldehyde oxidase, which can alter its pharmacokinetic profile and reduce the formation of potentially toxic metabolites. nih.gov Labeled this compound can be used as an internal standard in such studies to improve analytical accuracy and reproducibility. invivochem.com

Enzyme and Receptor Binding Studies : Labeled compounds can be used in competitive binding experiments to determine the affinity and kinetics of the molecule's interaction with specific enzymes or receptors, helping to elucidate its pharmacological mechanism. invivochem.com

The following table summarizes the primary applications of different isotopic labeling strategies for this compound.

| Isotope | Labeling Strategy Example | Primary Applications in Research |

| Deuterium (D) | Synthesis using deuterated reagents like dimethyl sulfate-d6. researchgate.net | Internal standard for mass spectrometry; studies on kinetic isotope effects to probe metabolic mechanisms. invivochem.comnih.gov |

| Carbon-14 (¹⁴C) | Incorporation of a ¹⁴C-labeled precursor during synthesis. seqirus.com | Quantitative whole-body autoradiography; ADME (absorption, distribution, metabolism, excretion) studies to track the molecule's fate. fda.gov |

| Tritium (³H) | Introduction of ³H via catalytic exchange or from a labeled precursor. googleapis.com | Receptor-ligand binding assays; high-sensitivity metabolic studies. |

Advanced Analytical Methodologies for Alpha Hydroxy Olopatadine Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatography is the cornerstone for separating and quantifying alpha-hydroxy olopatadine (B1677272) from its parent compound and other related substances. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the most prominently used methods.

HPLC methods are extensively developed and validated for the analysis of olopatadine and its impurities, including alpha-hydroxy olopatadine. researchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility. scispace.com Validation parameters typically include specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net For instance, a reported HPLC method demonstrated linearity for this compound over a concentration range of 0.04–3.4 µg/mL. scispace.com Suppliers of this compound reference standards provide a Certificate of Analysis (CoA) which includes data from HPLC purity analysis, often showing purity levels greater than 95%. lgcstandards.comdaicelpharmastandards.com The United States Pharmacopeia (USP) outlines methods for determining olopatadine impurities, which includes this compound. scispace.com

| HPLC Validation Parameter | Finding for this compound | Source(s) |

| Analyte | This compound | scispace.com |

| Linearity Range | 0.04–3.4 µg/mL | scispace.com |

| Correlation Coefficient (r) | 0.998 | scispace.com |

| Application | Purity and Content Analysis | synzeal.comdaicelpharmastandards.com |

To achieve higher resolution, increased sensitivity, and faster analysis times, HPLC methods have been transferred to UHPLC systems. scispace.com UHPLC utilizes columns with sub-2-µm particles, which allows for operation at high linear velocities. scispace.com This technology provides superior separation of olopatadine from its closely related impurities, such as this compound and olopatadine related compound B. scispace.com A study developing a UHPLC method from a standard HPLC method reported optimal resolution and peak symmetry for this compound and other impurities. scispace.com This method proved stable and effective for determining degradation products in ophthalmic solutions. researchgate.net The enhanced resolution is critical for accurately monitoring impurity levels, especially in stability and forced degradation studies. researchgate.netscispace.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of this compound. It is often coupled with liquid chromatography (LC) to provide a powerful analytical combination.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the concentrations of olopatadine and its metabolites in biological matrices like human plasma. nih.gov The technique involves separating the compounds using LC, followed by ionization and detection using a tandem mass spectrometer. nih.gov For quantification, the system often operates in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity. researchgate.netmdpi.com While specific studies detailing the MRM transitions for this compound are not broadly published, the general methodology used for olopatadine metabolites is directly applicable. nih.gov This approach allows for the development of rapid and sensitive assays with good linearity over a defined concentration range, making it suitable for clinical and metabolic research. nih.gov

High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding an "exact mass". bioanalysis-zone.com This high mass accuracy is crucial for confirming the elemental composition of a compound. nih.gov For this compound, which has a molecular formula of C₂₁H₂₃NO₄, the theoretical monoisotopic mass is 353.1627 g/mol . lgcstandards.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, allowing unambiguous differentiation from other compounds that may have the same nominal mass. bioanalysis-zone.comnih.gov This technique is particularly valuable in forced degradation studies and metabolite identification to characterize unknown degradation products or metabolites by determining their elemental formulas. researchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Monoisotopic Mass (Da) | Source(s) |

| This compound | C₂₁H₂₃NO₄ | 353.41 | 353.1627 | lgcstandards.comdaicelpharmastandards.com |

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate and confirm the chemical structure of this compound. Data from these techniques are included in the Certificate of Analysis for reference standards. daicelpharmastandards.com

A Chinese patent for the preparation of this compound reports characterization using mass spectrometry and nuclear magnetic resonance. google.com The mass spectrum showed a peak at m/z = 353, corresponding to the molecular ion [M]⁺. google.com The ¹H-NMR data provides detailed information about the proton environment within the molecule, confirming the presence of specific functional groups and their connectivity. google.com Additionally, suppliers of olopatadine impurity standards offer comprehensive characterization data that includes ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, which are essential for unequivocal structural confirmation. daicelpharmastandards.com

| Spectroscopic Technique | Reported Data for this compound | Source(s) |

| Mass Spectrometry (MS) | ESI(+): m/z = 353 | google.com |

| ¹H-NMR (DMSO-d6, δppm) | 2.88(s,6H), 3.41-3.50(m,4H), 5.20-5.38(br,3H), 5.99(d,1H), 6.16(m. 1H), 6.97-7.43(m,7H), 12.86(br,2H) | google.com |

| Other Available Data | ¹³C NMR, IR | daicelpharmastandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, the literature on related compounds and synthetic intermediates of olopatadine highlights the power of NMR in structural confirmation. ijsrst.com

For instance, in the synthesis of olopatadine analogs, ¹H NMR is used to identify key protons. A peak appearing as a singlet at δ 5.55 ppm can be attributed to the proton adjacent to a hydroxyl group. ijsrst.com Similarly, ¹³C NMR spectroscopy is instrumental in identifying specific carbon atoms. A signal at δ 172.2 ppm would correspond to an ester functional group, while a peak at δ 76.1 ppm is characteristic of a benzylic methine carbon. ijsrst.com The DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectrum further aids in distinguishing between CH, CH₂, and CH₃ groups. ijsrst.com

A Chinese patent describing the preparation of this compound provides ¹H-NMR data for a related intermediate, 2-hydroxy-2-(11-oxa-6,11-dihydro-dibenzo[b,e]oxepin-2-yl)acetic acid. The spectrum, recorded in DMSO-d6, shows signals at δ 3.26 (s, 1H), 4.33 (d, 1H), 5.16 (s, 2H), 7.10-7.72 (m, 8H), and 11.74 (br, 1H). google.com This data, while not for the final this compound molecule, demonstrates the application of NMR in characterizing key structural fragments.

Table 1: Illustrative ¹H NMR Data for an Olopatadine-Related Intermediate google.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.26 | s | 1H | - |

| 4.33 | d | 1H | - |

| 5.16 | s | 2H | Benzylic protons |

| 7.10-7.72 | m | 8H | Aromatic protons |

| 11.74 | br | 1H | Carboxylic acid proton |

Solvent: DMSO-d6

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, which possesses hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) functionalities, IR spectroscopy provides characteristic absorption bands. lgcstandards.comcore.ac.uk

The O-H stretching vibration of the hydroxyl group and the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. vscht.czlibretexts.org The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong absorption band between 1760 and 1690 cm⁻¹. libretexts.org The C-O stretching of the ether linkage and the alcohol would likely be observed in the 1320-1050 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz

While a specific IR spectrum for this compound is not available in the search results, data for related compounds confirms these expectations. For example, an intermediate in the synthesis of an olopatadine analog showed strong IR bands at 3462 cm⁻¹ (hydroxyl) and 1739 cm⁻¹ (ester). ijsrst.com

Table 2: Expected IR Absorption Frequencies for this compound Functional Groups vscht.czlibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Alcohol | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium to Weak |

| Alkyl | C-H Stretch | <3000 | Medium |

| Ether, Alcohol, Carboxylic Acid | C-O Stretch | 1320-1050 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. matanginicollege.ac.in The UV spectrum of a molecule is influenced by its chromophores, which are the parts of the molecule that absorb light. amazonaws.com For this compound, the dibenz[b,e]oxepin ring system constitutes the primary chromophore.

Generally, organic compounds with aromatic rings and conjugated systems exhibit characteristic absorption maxima (λ_max) in the UV region (200-400 nm). matanginicollege.ac.inbioglobax.com Studies on olopatadine hydrochloride have reported absorption maxima around 220 nm in 0.1N sodium hydroxide (B78521) and 206 nm in 5mM ammonium (B1175870) formate. researchgate.net Another study mentions UV detection at 224 nm and within the 220-230 nm range for quantitative analysis. vibgyorpublishers.org Given that the core chromophoric structure is retained in this compound, its UV spectrum is expected to be similar to that of the parent compound, although the hydroxyl substitution on the acetic acid side chain might cause a slight shift in the absorption wavelength. The presence of auxochromes, such as the hydroxyl group, can shift the absorption peak to longer wavelengths. amazonaws.com

Stability Indicating Methods for Research Formulations

Stability-indicating analytical methods are crucial for ensuring the quality and integrity of pharmaceutical formulations by demonstrating that the analytical procedure can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. tandfonline.comresearchgate.net For this compound, which is itself an impurity, understanding its stability and the stability of the parent drug, olopatadine, is critical.

Forced degradation studies are a key component of developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. tandfonline.comresearchgate.net

Several studies have developed and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for olopatadine and its impurities. researchgate.netresearchgate.net These methods are designed to separate the main compound from all its degradation products. For instance, one study on olopatadine hydrochloride revealed that the drug undergoes degradation under acidic, basic, and photolytic stress, but is stable under oxidative and thermal conditions. tandfonline.com Five degradation products were identified and separated using an Inertsil ODS 3 column with a gradient elution program. tandfonline.com Another study found that olopatadine was susceptible to degradation in acidic, alkaline, and oxidative (H₂O₂) conditions but stable to photolytic degradation and dry heat. researchgate.net

A study focusing on the intrinsic stability of olopatadine hydrochloride identified several degradation products under acidic and alkaline conditions. researchgate.net The major degradation product in acidic conditions was designated OLO5, while in alkaline conditions, OLO5 and OLO6 were the major products. researchgate.net These studies underscore the importance of chromatographic methods that can resolve the parent drug from its various degradants, including isomers and oxidative products like olopatadine N-oxide. scispace.comgoogle.com The development of such methods is essential for accurately assessing the stability of research formulations containing olopatadine and its related substances like this compound.

Table 3: Summary of Olopatadine Stability under Stress Conditions tandfonline.comresearchgate.netresearchgate.net

| Stress Condition | Stability of Olopatadine | Major Degradation Products |

| Acid Hydrolysis | Unstable | OLO1, OLO2, OLO3, OLO4, OLO5 researchgate.net |

| Base Hydrolysis | Unstable | OLO3, OLO5, OLO6, OLO7 researchgate.net |

| Oxidation (H₂O₂) | Unstable | Well-resolved from pure drug researchgate.net |

| Thermal/Dry Heat | Stable tandfonline.comresearchgate.net | - |

| Photolytic | Unstable tandfonline.com / Stable researchgate.net | Degradation products formed tandfonline.com |

In Vitro and Pre Clinical in Vivo Pharmacokinetic and Pharmacodynamic Studies

In Vitro Metabolism and Degradation Studies

Specific studies on the metabolic stability of alpha-hydroxy olopatadine (B1677272) using hepatic microsomes or hepatocyte incubations are not available in the reviewed scientific literature.

For context, studies on the parent compound, olopatadine, show that its metabolism is a minor route of elimination. fda.govnih.gov When olopatadine is incubated with human liver microsomes, it is metabolized into two primary metabolites: N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3). researchgate.netnih.govresearchgate.net

There is no available data in the scientific literature regarding the enzyme kinetic parameters such as Kₘ, Vₘₐₓ, or intrinsic clearance specifically for alpha-hydroxy olopatadine.

For the parent compound, olopatadine, the formation rates of its metabolites have been determined. In human liver microsomes, the rate of formation for M1 (N-monodemethylolopatadine) is approximately 0.330 pmol/min/mg protein, and for M3 (olopatadine N-oxide), it is 2.50 pmol/min/mg protein. researchgate.netnih.govresearchgate.net The formation of M1 is almost exclusively catalyzed by the cytochrome P450 isoenzyme CYP3A4, while M3 formation is catalyzed by flavin-containing monooxygenase (FMO)1 and FMO3. researchgate.netnih.govresearchgate.net

Specific studies detailing the stability of this compound in simulated biological matrices like plasma or gastrointestinal fluids could not be found in the available literature. However, studies on olopatadine hydrochloride eye drops have noted that this compound, as an impurity, remains stable over time and under conditions of heat sterilization, which suggests a degree of chemical stability. researchgate.netcolab.wsresearchgate.netresearchgate.net

Regarding the parent compound, long-term storage stability studies for olopatadine and its metabolite M3 in human plasma have been conducted. fda.gov

Pre-clinical Animal Model Pharmacokinetic Profiling

No preclinical pharmacokinetic data, including absorption, distribution, and elimination studies, are available for this compound in any animal species.

Pharmacokinetic studies have been conducted extensively on the parent compound, olopatadine. After oral administration to rats and dogs, olopatadine is absorbed and metabolized, with unchanged olopatadine being the major component found in plasma. fda.gov In rats, the major metabolite is N-desmethyl olopatadine, while in dogs, it is olopatadine N-oxide. fda.gov In horses, following administration via a nasogastric tube, the mean maximum plasma concentration of olopatadine was 48.8 ± 11.0 ng/mL, reached at approximately 1.5 hours. The median terminal half-life was 6.11 hours.

There are no available studies on the tissue distribution or accumulation of this compound in animal models.

For the parent compound, olopatadine, tissue distribution has been studied in several species. In rabbits, following topical ocular administration, the highest concentrations of olopatadine were found in the cornea and conjunctiva. fda.govnovartis.comresearchgate.net In rats, after repeated oral doses, accumulation of radioactivity from radiolabeled olopatadine was observed, most notably in the liver and kidney. fda.gov Unchanged olopatadine was also identified in the milk of lactating rats. fda.gov

Mechanistic Pre-clinical Pharmacodynamic Assessment in Animal Models

Studies in horses have demonstrated the in vivo antihistaminic effects of olopatadine. Following administration via nasogastric tube, olopatadine showed a strong and prolonged inhibitory effect on histamine-induced cutaneous wheals. nih.gov A mean maximal inhibition of 88.2 ± 4.9% was observed approximately 3.5 hours after administration, and the inhibition remained above 80% for 12.5 hours. nih.gov

Further research in horses compared the antihistamine effect of olopatadine with other antihistamines by measuring the inhibition of histamine-induced wheal area. nih.govresearchgate.net The maximum wheal inhibition rate for olopatadine was 85.3% ± 7.7%. nih.govresearchgate.net

Pharmacologic studies in guinea pigs also indicated that olopatadine was effective in producing an antiallergic effect. nih.gov

Currently, publicly available research does not provide a direct comparative pharmacodynamic activity assessment between olopatadine and its alpha-hydroxy metabolite in pre-clinical systems. Studies have focused on the pharmacodynamics of the parent compound, olopatadine. For instance, in guinea pigs, olopatadine demonstrated dose-dependent inhibition of histamine-induced vascular leakage. nih.gov Research also indicates that olopatadine possesses anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and eosinophils.

While information on this compound's specific activity is limited in the reviewed literature, it is known to be an impurity that can result from the hydrolysis of olopatadine. One study noted that the this compound impurity remained stable over time and with different sterilization methods. researchgate.net

Interactive Data Table: Histamine-Induced Wheal Inhibition in Horses by Olopatadine

| Parameter | Value | Reference |

| Mean Maximum Inhibition | 88.2 ± 4.9% | nih.gov |

| Time to Maximum Inhibition | ~3.5 hours | nih.gov |

| Duration of >80% Inhibition | 12.5 hours | nih.gov |

| Maximum Inhibition Rate | 85.3 ± 7.7% | nih.govresearchgate.net |

Computational and Theoretical Chemistry of Alpha Hydroxy Olopatadine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a ligand, such as alpha-Hydroxy olopatadine (B1677272), with a protein target at the atomic level. These methods are instrumental in drug discovery and development for elucidating mechanisms of action and predicting binding affinities.

Histamine (B1213489) H1 Receptor:

Alpha-Hydroxy olopatadine is suggested to be an inhibitor of the Histamine H1 Receptor (H1R). Molecular docking simulations are employed to predict how this metabolite binds to the H1R. Although specific docking studies on this compound are not readily found, studies on olopatadine and other H1-antihistamines provide a framework for understanding these interactions. The crystal structure of the H1R (such as PDB ID: 3RZE) serves as a template for these simulations.

Key interactions for H1 receptor antagonists typically involve a conserved aspartate residue (Asp107) in transmembrane helix 3, which forms an ionic bond with the protonated amine of the ligand. Additionally, aromatic residues within the binding pocket often engage in π-π stacking and hydrophobic interactions with the ligand. For this compound, it is hypothesized that the core tricyclic structure would engage in similar hydrophobic and aromatic interactions as olopatadine. The introduction of the alpha-hydroxy group may lead to the formation of additional hydrogen bonds with nearby amino acid residues in the H1R binding pocket, potentially influencing its binding affinity and selectivity compared to the parent compound.

Cytochrome P450 (CYP) Enzymes:

The metabolism of olopatadine is known to be mediated by CYP enzymes, with studies indicating the involvement of CYP3A4 in its N-demethylation. While the specific enzymes responsible for the alpha-hydroxylation of olopatadine are not definitively identified in the available literature, docking studies can be used to predict the potential interactions of this compound with various CYP isoforms. Such studies help in understanding whether the metabolite can act as a substrate or an inhibitor of these enzymes, which is crucial for predicting potential drug-drug interactions.

A hypothetical docking study of this compound with a CYP enzyme, such as CYP3A4, would involve placing the molecule within the enzyme's active site. The orientation of the molecule relative to the heme iron would be critical in determining the feasibility of further metabolism. The alpha-hydroxy group could influence the binding orientation and affinity within the active site.

Interactive Data Table: Predicted Interacting Residues for this compound (Note: This table is hypothetical and based on typical interactions for the compound class, as specific research data is unavailable.)

| Amino Acid Residue | Interaction Type | Potential Interacting Moiety of this compound |

|---|

Conformational analysis of this compound is essential to understand its three-dimensional structure and how it influences its biological activity. The flexibility of the propylidene side chain and the orientation of the alpha-hydroxyacetic acid group are key determinants of its interaction with biological targets. Computational methods such as molecular mechanics and quantum mechanics can be used to identify low-energy conformations of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and metabolic fate.

Computational tools can predict sites on a molecule that are most susceptible to metabolism by CYP enzymes, often referred to as "metabolic hot spots." These predictions are typically based on the reactivity of different atoms in the molecule. For this compound, quantum chemical calculations could be used to determine the lability of its hydrogen atoms and the likelihood of further oxidation. The energies of reaction for various potential metabolic transformations can also be calculated to assess their thermodynamic feasibility. Given that this compound is already a product of metabolism, further oxidation or conjugation reactions are possible.

Analysis of the electronic structure of this compound can provide insights into its chemical behavior. Key properties that can be calculated using quantum chemistry include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. For this compound, the negatively charged regions around the oxygen atoms of the carboxylate and hydroxyl groups would be susceptible to interaction with electrophiles or hydrogen bond donors. The positively charged region would be localized around the protonated dimethylamino group. These electronic features are critical in governing the molecule's interactions with its biological targets and metabolizing enzymes.

Data Table: Calculated Electronic Properties of this compound (Hypothetical) (Note: These values are illustrative and would require specific quantum chemical calculations to be determined accurately.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms, positive potential around the protonated amine | Predicts sites for non-covalent interactions |

Future Directions and Research Gaps

Comprehensive Elucidation of All alpha-Hydroxy olopatadine (B1677272) Formation Pathways

The metabolic fate of olopatadine in humans is not extensive, with the parent drug being the primary component excreted. fda.govnih.gov The known major metabolic pathways for olopatadine involve N-demethylation to form N-desmethyl olopatadine (M1) and N-oxidation to form olopatadine N-oxide (M3). fda.govnih.gov The formation of M1 is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, while M3 formation is catalyzed by flavin-containing monooxygenase enzymes FMO1 and FMO3. fda.govnih.gov

However, the specific enzymatic pathways leading to the formation of alpha-hydroxy olopatadine are not well-defined in the existing literature. This metabolite is formed by the hydroxylation of the acetic acid side chain of olopatadine. A significant research gap exists in identifying the specific enzymes—whether from the cytochrome P450 superfamily or other enzymatic systems—responsible for this biotransformation. Future research should focus on in vitro studies using human liver microsomes and recombinant human enzymes to pinpoint the catalysts for this reaction. A comprehensive elucidation of these pathways is essential for predicting potential drug-drug interactions and understanding inter-individual variability in olopatadine metabolism.

In-depth Characterization of Stereoisomeric Forms and Their Differential Activities

Chemical structure dictates pharmacological activity, and stereoisomerism is a critical aspect of this relationship. The parent compound, olopatadine, exists as the Z-isomer. chemicea.com The formation of this compound introduces a new chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as R- and S-enantiomers.

Currently, there is a lack of published data characterizing these distinct stereoisomeric forms of this compound. It is plausible that the enzymatic formation is stereoselective, leading to a predominance of one enantiomer in vivo. Furthermore, the individual enantiomers may possess different pharmacological or toxicological activities. For instance, one enantiomer could have a higher affinity for the histamine (B1213489) H1 receptor or other off-target receptors. scbt.com Future research should prioritize the stereoselective synthesis of the R- and S-enantiomers of this compound. Subsequently, in-depth pharmacological studies should be conducted to characterize their individual activities and compare them to the racemic mixture and the parent drug.

Development of Advanced In Vitro/In Vivo Correlation Methodologies for Metabolites

In vitro-in vivo correlation (IVIVC) is a predictive mathematical modeling approach used to relate the in vitro properties of a drug product to its in vivo performance. nih.govwalshmedicalmedia.com The U.S. Food and Drug Administration (FDA) defines IVIVC as a model describing the relationship between an in vitro property (like dissolution rate) and an in vivo response (such as plasma drug concentration). walshmedicalmedia.com While traditionally applied to parent drugs, the concept can be extended to metabolites. mdpi.comresearchgate.net

For this compound, developing a robust IVIVC model presents a significant opportunity. Such a model could predict the in vivo plasma concentration-time profile of the metabolite based on in vitro metabolism data. This would be a valuable tool in drug development, potentially reducing the need for extensive in vivo studies. Future efforts should focus on creating advanced IVIVC models that account for the complexities of metabolite formation and elimination. mdpi.com This involves correlating in vitro metabolic turnover rates in systems like human liver microsomes with the in vivo pharmacokinetic data of this compound. researchgate.net Establishing a Level A correlation—a point-to-point relationship between the in vitro and in vivo profiles—would be the ultimate goal. nih.gov

Exploration of this compound as a Novel Research Tool or Reference Standard

Currently, this compound is available commercially as a reference standard. lgcstandards.comsimsonpharma.com In this capacity, it serves as a critical tool for analytical chemists to accurately identify and quantify it as an impurity or metabolite in olopatadine drug products and biological samples. veeprho.com Its use is essential for quality control during manufacturing and for stability studies of olopatadine formulations. researchgate.net

Beyond its role as an analytical standard, the potential of this compound as a pharmacological research tool remains largely unexplored. Given that it is an inhibitor of the histamine H1 receptor, further investigation into its potency, selectivity, and functional activity is warranted. scbt.com If its pharmacological profile differs significantly from olopatadine, it could be used as a tool to probe specific aspects of histamine receptor signaling or other biological pathways. Future research could explore its utility in in vitro assays to delineate structure-activity relationships within this class of compounds.

Further Investigation into its Inhibitory Effects on Olopatadine Metabolism

Studies have shown that the parent drug, olopatadine, is unlikely to cause drug-drug interactions mediated by the inhibition of cytochrome P450 enzymes. nih.govsemanticscholar.orgnih.gov It does not significantly inhibit the in vitro metabolism of substrates for major CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, even at high concentrations. fda.gov

However, a clear research gap exists regarding the potential for this compound to inhibit the metabolism of olopatadine itself or other co-administered drugs. Metabolites can sometimes act as inhibitors of the very enzymes that produce them, a phenomenon known as product or metabolite inhibition. It is crucial to investigate whether this compound can inhibit the activity of CYP3A4 or FMOs, the primary enzymes responsible for olopatadine metabolism. nih.gov Future studies should assess the inhibitory potential of this compound using in vitro systems with human liver microsomes. Understanding these potential interactions is vital for a complete safety assessment of olopatadine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.